Sobuzoxane (MST-16) is a synthetic derivative of bis(2,6-dioxopiperazine). [, , ] It is classified as a topoisomerase II inhibitor, specifically a catalytic inhibitor. [, , ] Unlike topoisomerase II poisons, which stabilize the DNA-enzyme complex, Sobuzoxane blocks the catalytic activity of the enzyme without trapping the cleavable complex. [] It is investigated in Japan for its potential use as an antitumor agent. [, ]
Sobuzoxane is a synthetic compound classified as a prodrug, primarily developed to enhance the solubility and bioavailability of its active form, ICRF-154, which is a bisdioxopiperazine derivative. Sobuzoxane has been approved for clinical use in Japan as an anticancer agent. Its chemical structure facilitates its conversion into ICRF-154 through hydrolysis, making it an effective treatment option against various cancers while also providing cardioprotective effects during chemotherapy.
Sobuzoxane is derived from the modification of bisdioxopiperazine compounds, specifically designed to improve pharmacological properties such as solubility and stability. It is classified under the category of anticancer agents and is particularly noted for its role in enhancing the efficacy of chemotherapy drugs while mitigating their cardiotoxicity.
The synthesis of Sobuzoxane involves a multi-step process that typically includes the formation of carbonate esters. The synthesis can be summarized as follows:
Sobuzoxane's molecular formula is C16H22N4O5, and it features a complex structure that includes:
The three-dimensional conformation of Sobuzoxane allows for optimal interaction with biological targets, enhancing its therapeutic efficacy.
Sobuzoxane undergoes several significant chemical reactions:
These reactions are critical for the pharmacokinetics of Sobuzoxane, influencing its absorption and distribution within the body .
The mechanism of action of Sobuzoxane primarily involves:
This dual mechanism not only targets cancer cells effectively but also provides protection against cardiotoxicity associated with conventional chemotherapy agents like doxorubicin.
Sobuzoxane has several notable applications in scientific research and clinical settings:
Sobuzoxane (C₂₂H₃₄N₄O₁₀, MW 514.53 g/mol) belongs to the bisdioxopiperazine class of topoisomerase II inhibitors, characterized by a symmetric piperazinedione core linked by an ethylene bridge [1] [7]. Its chemical designation is 1,2-Ethanediylbis[(2,6-dioxo-4,1-piperazinediyl)methylene]carbonic acid bis(2-methylpropyl) ester, featuring two isobutoxycarbonyloxymethyl promoieties attached to the piperazinedione rings [7]. This structural architecture differentiates it from other bisdioxopiperazines like dexrazoxane (ICRF-187), which contains methyl substituents on the piperazine rings instead of ester groups [1]. The ethylene bridge enables chelation of divalent metal ions, contributing to the compound’s iron-chelating potential, while the ester groups confer lipophilicity essential for membrane permeability [1] [8].
Table 1: Structural Comparison of Bisdioxopiperazine Derivatives
Compound | R₁ Group | R₂ Group | Bridge | Bioactivation Target |
---|---|---|---|---|
Sobuzoxane | CH₂OCOOCH₂CH(CH₃)₂ | CH₂OCOOCH₂CH(CH₃)₂ | -CH₂CH₂- | ICRF-154 |
Dexrazoxane | CH₃ | CH₃ | -CH₂CH₂- | ADR-925 |
ICRF-193 | H | H | -CH₂CH₂- | N/A (Active form) |
Sobuzoxane functions as a prodrug requiring enzymatic hydrolysis to release its active metabolite, ICRF-154. Activation occurs via a two-step process:
This activation is tissue-specific, with cardiac cells demonstrating higher conversion efficiency than plasma. Studies using UHPLC-MS/MS assays revealed that sobuzoxane rapidly penetrates cardiomyocytes, where intracellular esterases generate ICRF-154 within minutes of exposure [1]. The metabolite then undergoes further hydrolysis to EDTA-diamide, an open-ring compound with iron-chelating properties analogous to dexrazoxane’s metabolite ADR-925 [1].
Table 2: Activation Kinetics of Sobuzoxane in Biological Matrices
Matrix | Half-life (Sobuzoxane) | ICRF-154 Formation Rate | Primary Enzyme |
---|---|---|---|
Plasma | <10 minutes | Low | Plasma esterases |
Cardiac Cells | ~5 minutes | High | Intracellular esterases |
Cell Culture Medium | 30–60 minutes | Moderate | Spontaneous hydrolysis |
Sobuzoxane exhibits poor aqueous solubility (<0.1 mg/mL), necessitating lipophilic formulations for clinical delivery [7] [9]. Its crystalline form (melting point 128–133°C) is stable in solid state but undergoes rapid decomposition in biological environments due to ester hydrolysis [1] [7]. Key stability challenges include:
Lipophilicity parameters (logP ~2.8) facilitate passive diffusion across membranes, but the compound’s instability complicates pharmacokinetic profiling. Analytical methods such as UHPLC-MS/MS require methanol precipitation and immediate acidification of samples to stabilize sobuzoxane for detection [1].
Table 3: Key Physicochemical Properties of Sobuzoxane
Property | Value | Method | Significance |
---|---|---|---|
Molecular Weight | 514.53 g/mol | - | Determines membrane diffusion |
Aqueous Solubility | <0.1 mg/mL | Shake-flask method | Limits oral absorption |
logP | ~2.8 (estimated) | Reversed-phase chromatography | Affects tissue distribution |
Melting Point | 128–133°C | Differential scanning calorimetry | Indicates crystal stability |
Sobuzoxane displays nonlinear pharmacokinetics characterized by rapid conversion to ICRF-154 and EDTA-diamide. Key findings from in vitro and in vivo studies include:
Absolute bioavailability (F) can be estimated using the formula:
F_{\text{abs}} = 100 \cdot \frac{\text{AUC}_{\text{po}} \cdot D_{\text{iv}}}{\text{AUC}_{\text{iv}} \cdot D_{\text{po}}}
However, intravenous reference data is limited for sobuzoxane due to formulation difficulties [10].
Table 4: Metabolic Pathways and Kinetic Parameters of Sobuzoxane
Compound | Relative AUC (%) | Clearance (mL/min) | Primary Site of Formation |
---|---|---|---|
Sobuzoxane | 10–15 | 120 ± 30 | Intestinal lumen |
ICRF-154 | 60–70 | 48.8 ± 18.3 | Cardiac cells/liver |
EDTA-diamide | 15–20 | 6.1 ± 1.9 | Systemic circulation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1